molecular formula C13H9ClFNO3 B8030969 2-(Benzyloxy)-1-chloro-3-fluoro-5-nitrobenzene

2-(Benzyloxy)-1-chloro-3-fluoro-5-nitrobenzene

Cat. No.: B8030969
M. Wt: 281.66 g/mol
InChI Key: FCWKFYTURGEEPC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-3-fluoro-5-nitrobenzene is an organic compound with a complex structure, featuring a benzene ring substituted with benzyloxy, chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-chloro-3-fluoro-5-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a benzyloxy-substituted benzene derivative, followed by halogenation reactions to introduce the chloro and fluoro substituents. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like chlorine and fluorine sources .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. For substitution reactions, nucleophiles such as amines or thiols are often employed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-chloro-4-fluoro-5-nitrobenzene
  • 2-(Benzyloxy)-1-chloro-3-fluoro-4-nitrobenzene
  • 2-(Benzyloxy)-1-chloro-3-fluoro-5-aminobenzene

Uniqueness

2-(Benzyloxy)-1-chloro-3-fluoro-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-chloro-3-fluoro-5-nitro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWKFYTURGEEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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